

In-Depth Technical Guide: *tert*-Butyl 2-oxo-3H-benzimidazole-1-carboxylate

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Compound of Interest

Compound Name: *tert*-butyl 2-oxo-3H-benzimidazole-1-carboxylate

Cat. No.: B123817

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CAS Number: 161468-45-7

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

***tert*-Butyl 2-oxo-3H-benzimidazole-1-carboxylate**, also known by synonyms such as *tert*-Butyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate and N-Boc-2-hydroxybenzimidazole, is a pivotal heterocyclic compound.^{[1][2]} Its unique structural framework, incorporating a benzimidazolone core protected by a *tert*-butoxycarbonyl (Boc) group, renders it a valuable intermediate in the synthesis of a wide array of biologically active molecules.^[1] This guide provides a detailed examination of its chemical properties, synthesis, and its emerging role in medicinal chemistry, tailored for professionals in research and drug development.

Chemical Structure and Properties

The chemical identity of ***tert*-butyl 2-oxo-3H-benzimidazole-1-carboxylate** is well-established, with a CAS number of 161468-45-7.^[3] The presence of the Boc protecting group enhances the compound's stability and modulates its reactivity, making it a versatile building block in complex organic syntheses.^[1]

Table 1: Physicochemical Properties

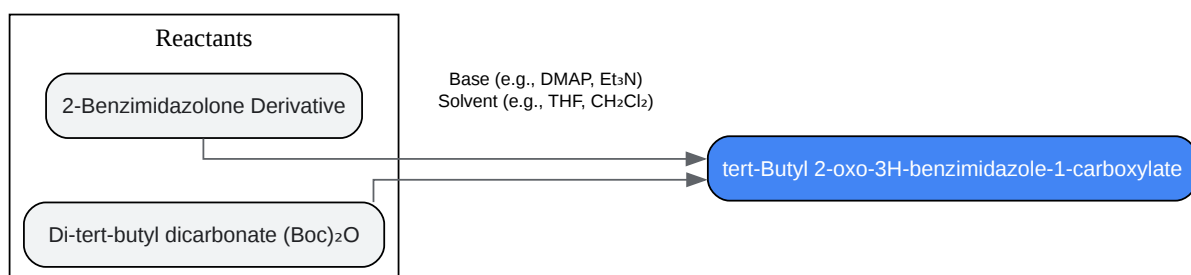
Property	Value	Reference(s)
CAS Number	161468-45-7	[3]
Molecular Formula	C ₁₂ H ₁₄ N ₂ O ₃	[3]
Molecular Weight	234.25 g/mol	[3]
Appearance	Off-white powder	[1]
Storage Conditions	2-8°C	[3]

Synthesis and Experimental Protocols

The synthesis of **tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate** is a critical process for its application in further chemical transformations. A common synthetic strategy involves the protection of a benzimidazolone precursor.

General Synthesis Pathway

The synthesis generally proceeds via the reaction of a 2-benzimidazolone derivative with di-tert-butyl dicarbonate (Boc₂O). This reaction introduces the Boc protecting group onto one of the nitrogen atoms of the benzimidazole ring system.



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Caption: General reaction scheme for the synthesis.

Detailed Experimental Protocol: Synthesis from 2-Chloromethylbenzimidazole

A specific protocol involves the N-protection of 2-chloromethylbenzimidazole with di-tert-butyl dicarbonate.^[4]

Materials:

- 2-Chloromethylbenzimidazole
- Di-tert-butyl dicarbonate (Boc₂O)
- Potassium carbonate (K₂CO₃)
- Appropriate solvent (e.g., Tetrahydrofuran - THF)

Procedure:

- Dissolve 2-chloromethylbenzimidazole in the chosen solvent.
- Add di-tert-butyl dicarbonate to the solution.
- Introduce a base, such as potassium carbonate, to facilitate the reaction.
- Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent.
- The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
- The crude product is then purified, typically by column chromatography on silica gel, to yield the pure tert-butyl 2-((4-amino-3-methylphenoxy)methyl)-1H-benzo[d]imidazole-1-carboxylate.^[4]

Applications in Medicinal Chemistry and Drug Development

tert-Butyl 2-oxo-3H-benzimidazole-1-carboxylate serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. The benzimidazolone core is a privileged scaffold in medicinal chemistry, known to be a component of numerous marketed drugs.

Intermediate in the Synthesis of Kinase Inhibitors

The structural motif of this compound is related to known kinase inhibitors, which are pivotal in regulating cellular processes. Its use as a scaffold allows for chemical modifications to develop novel drug candidates targeting specific kinases implicated in diseases such as cancer.^[5]

Precursor for Soluble Epoxide Hydrolase (sEH) and 5-Lipoxygenase-Activating Protein (FLAP) Inhibitors

Research has demonstrated that derivatives synthesized from this benzimidazole intermediate exhibit inhibitory activity against soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP).^[4] Notably, the N-Boc substitution on the benzimidazole ring has been shown to enhance the inhibitory potency against sEH.^[4]

Role in the Development of NLRP3 Inflammasome Inhibitors

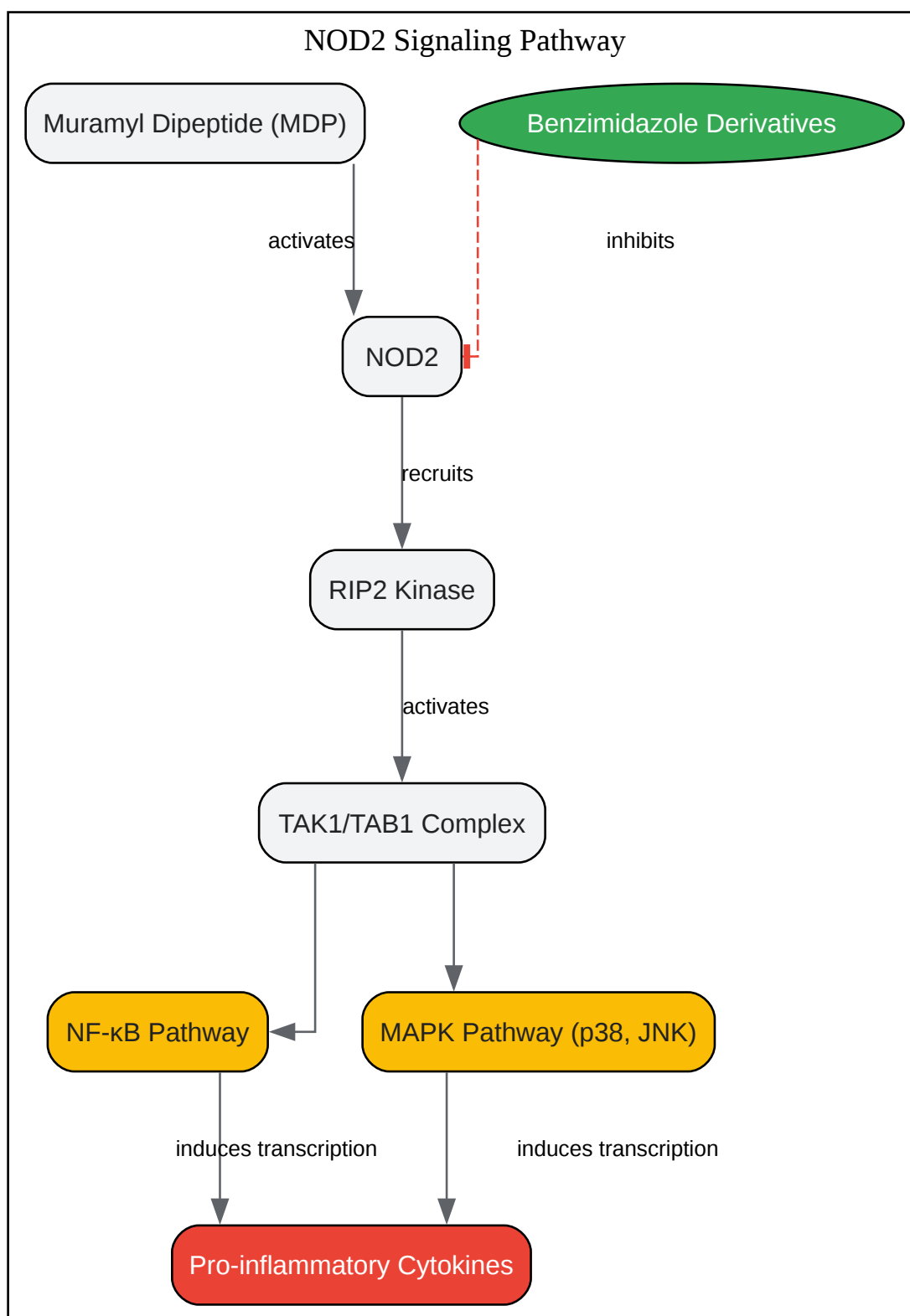
The 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, which can be derived from the title compound, has been identified as a novel inhibitor of the NLRP3 inflammasome.^[6] The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is associated with various inflammatory diseases.

Signaling Pathway and Mechanism of Action

While **tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate** is primarily utilized as a synthetic intermediate, its derivatives have been shown to modulate specific signaling pathways.

Modulation of the NOD2 Signaling Pathway

Benzimidazole derivatives have been identified as selective inhibitors of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) signaling pathway.^[7] NOD2 is an intracellular pattern recognition receptor that plays a crucial role in the innate immune response to bacterial components.^[7] Upon activation, NOD2 initiates a signaling cascade that leads to the activation of NF- κ B and MAPK pathways, resulting in the production of pro-inflammatory cytokines.^[7] The inhibition of this pathway by benzimidazole-based compounds highlights a potential therapeutic strategy for inflammatory disorders.^[7]



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Caption: Inhibition of the NOD2 signaling pathway.

Conclusion

tert-Butyl 2-oxo-3H-benzimidazole-1-carboxylate is a compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its well-defined structure and versatile reactivity make it an indispensable building block for the creation of novel therapeutic agents. The ability of its derivatives to modulate key biological pathways, such as the NOD2 signaling cascade and the activity of enzymes like sEH and FLAP, underscores its potential in the development of new treatments for a range of diseases, including inflammatory disorders and cancer. Further research into the synthesis and application of this compound and its analogues is poised to yield new and effective therapeutic strategies.

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